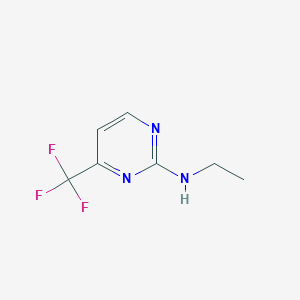
2-Pyrimidinamine, N-ethyl-4-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrimidinamine, N-ethyl-4-(trifluoromethyl)- is a chemical compound with the molecular formula C7H8F3N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of the trifluoromethyl group and the ethylamine substitution on the pyrimidine ring makes this compound unique and potentially useful in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrimidinamine, N-ethyl-4-(trifluoromethyl)- typically involves the reaction of 4-chloro-2-(trifluoromethyl)pyrimidine with ethylamine. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of 2-Pyrimidinamine, N-ethyl-4-(trifluoromethyl)- can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
2-Pyrimidinamine, N-ethyl-4-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxide derivatives.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Pyrimidinamine, N-ethyl-4-(trifluoromethyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug development, particularly in the design of antifungal and antibacterial agents.
Industry: Utilized in the development of agrochemicals, such as fungicides and herbicides, due to its biological activity.
Mecanismo De Acción
The mechanism of action of 2-Pyrimidinamine, N-ethyl-4-(trifluoromethyl)- involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of enzymes involved in critical metabolic pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its target sites.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Pyrimidinamine, N-methyl-4-(trifluoromethyl)
- 2-Pyrimidinamine, N-ethyl-5-(trifluoromethyl)
- 2-Pyrimidinamine, N-ethyl-4-(difluoromethyl)
Uniqueness
2-Pyrimidinamine, N-ethyl-4-(trifluoromethyl)- is unique due to the specific positioning of the trifluoromethyl group and the ethylamine substitution. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the ethylamine substitution provides additional sites for chemical modification and interaction with biological targets.
Propiedades
Número CAS |
1193721-40-2 |
|---|---|
Fórmula molecular |
C7H8F3N3 |
Peso molecular |
191.15 g/mol |
Nombre IUPAC |
N-ethyl-4-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C7H8F3N3/c1-2-11-6-12-4-3-5(13-6)7(8,9)10/h3-4H,2H2,1H3,(H,11,12,13) |
Clave InChI |
CRIJUFYZOMZKPZ-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=NC=CC(=N1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



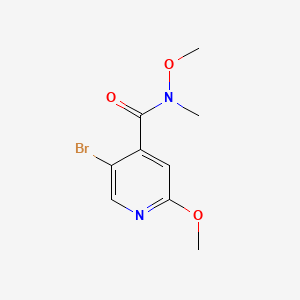
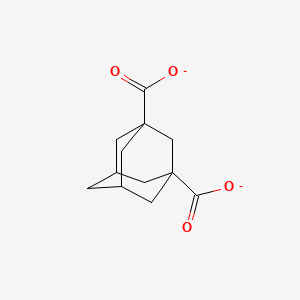
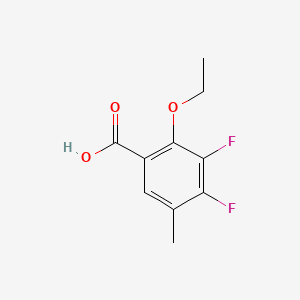
![2H,2'H,4H,4'H-3,3'-Spirobi[[1]benzopyran]](/img/structure/B14756730.png)
![1-[(4-Methylphenyl)sulfanylmethyl]piperidine; 4-nitrobenzoyl chloride](/img/structure/B14756732.png)
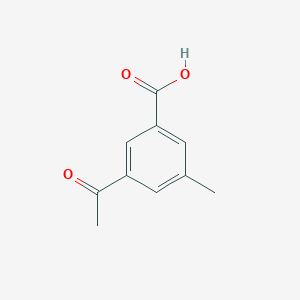
![1-(4-Chlorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one](/img/structure/B14756735.png)
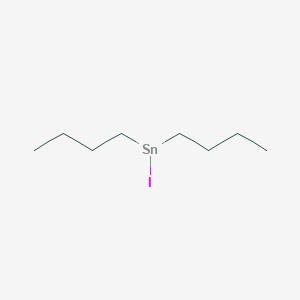
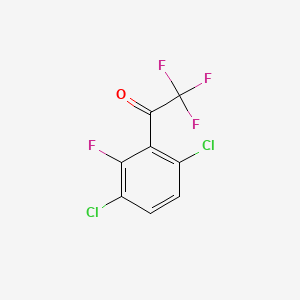

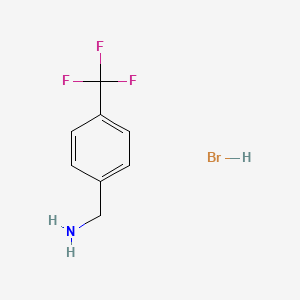
![1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene](/img/structure/B14756772.png)

